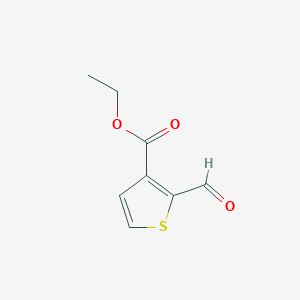

Ethyl 2-formylthiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-formylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSBAIIGYJFUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709974 | |

| Record name | Ethyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67808-70-2 | |

| Record name | Ethyl 2-formylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Formylthiophene 3 Carboxylate and Analogous Thiophene Carboxylates

Direct Synthetic Routes to Thiophene (B33073) Aldehyde Esters

Direct routes focus on introducing the required functional groups onto a pre-formed thiophene nucleus. This typically involves either the esterification of a corresponding carboxylic acid or the regioselective formylation of a thiophene ester.

Esterification Protocols for Thiophene Carboxylic Acids

A fundamental approach to synthesizing ethyl 2-formylthiophene-3-carboxylate is the esterification of its corresponding carboxylic acid, 2-formylthiophene-3-carboxylic acid. The most common and established method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comathabascau.ca

The Fischer esterification involves the reaction of a carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com This reversible reaction's equilibrium is typically shifted toward the product (the ester) by using a large excess of the alcohol, which often serves as the solvent, and/or by removing the water formed during the reaction. athabascau.camasterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), or dry hydrogen chloride (HCl). masterorganicchemistry.comoperachem.com The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

While oxidative esterification methods exist, which can convert aldehydes directly to esters, their application to a substrate like 2-formylthiophene to produce a 3-carboxylate is not direct. Such methods typically oxidize the formyl group itself.

Table 1: Fischer-Speier Esterification of a Generic Thiophene Carboxylic Acid

| Starting Material | Reagents/Catalysts | Solvent | Conditions | Product | Ref. |

|---|

Regioselective Formylation of Thiophene Esters

An alternative direct route involves the introduction of a formyl group onto a pre-existing thiophene ester. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. umich.edugoogle.com This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). umich.edu

Starting with ethyl thiophene-3-carboxylate, the Vilsmeier-Haack reaction can be employed to introduce a formyl group at the C2 position. The regioselectivity is governed by the electronic properties of the thiophene ring. The sulfur atom activates the adjacent α-positions (C2 and C5) towards electrophilic substitution. With a deactivating carboxylate group at the C3 position, electrophilic attack is strongly directed to the more activated C2 position over the C5 position. The reaction proceeds via electrophilic substitution of the thiophene ring with the chloroiminium salt (Vilsmeier reagent), followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde. umich.edu

Table 2: Vilsmeier-Haack Formylation of Ethyl Thiophene-3-carboxylate

| Starting Material | Reagents/Catalysts | Solvent | Conditions | Product | Ref. |

|---|

Thiophene Ring Annulation Strategies

Ring annulation strategies build the substituted thiophene framework from acyclic precursors. These methods offer the advantage of installing the desired functional groups in specific positions during the ring-forming process.

Fiesselmann Thiophene Synthesis for Thiophene-3-carboxylates

The Fiesselmann thiophene synthesis is a versatile method for preparing substituted thiophenes. In a relevant variation, the reaction involves the condensation of a β-chloro-α,β-unsaturated aldehyde or ketone with an ester of thioglycolic acid, such as ethyl thioglycolate, in the presence of a base like sodium ethoxide.

To construct ethyl 2-formylthiophene-3-carboxylate via this route, a suitable starting material would be an α-(ethoxalyl)-β-chloro-α,β-unsaturated aldehyde. The reaction proceeds through an initial Michael addition of the thioglycolate to the unsaturated system, followed by the displacement of the vinyl chloride. A subsequent intramolecular Dieckmann-type condensation, driven by the base, leads to the formation of the thiophene ring after dehydration. While this method is powerful for creating highly substituted thiophenes, its direct application to synthesize the target compound depends on the availability of the specific chlorinated unsaturated aldehyde precursor.

Gewald Aminothiophene Synthesis and Related Cyclization Processes

The Gewald aminothiophene synthesis is a robust and widely utilized multicomponent reaction for the preparation of 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (or ester), and elemental sulfur in the presence of a basic catalyst, such as morpholine (B109124) or triethylamine. derpharmachemica.comasianpubs.org

To apply this to the synthesis of the target compound's precursor, one would react a suitable β-keto ester with ethyl cyanoacetate (B8463686) and elemental sulfur. This yields a highly substituted ethyl 2-aminothiophene-3-carboxylate. researchgate.netnih.gov

The crucial subsequent step is the conversion of the 2-amino group into a formyl group. This transformation is not trivial but can be envisioned through a two-step sequence. First, the amino group is converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. Second, the resulting diazonium salt can be subjected to a formylation reaction, analogous to the Sandmeyer reaction, using a suitable formylating agent. Although a less direct approach, the reliability and high yield of the initial Gewald synthesis make it a viable pathway to an intermediate that can be further elaborated to the target aldehyde. researchgate.net

Table 3: Gewald Synthesis of a 2-Aminothiophene Precursor

| Starting Materials | Reagents/Catalysts | Solvent | Conditions | Product | Ref. |

|---|

Multicomponent Reaction Approaches for Substituted Thiophene Frameworks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov

The aforementioned Gewald synthesis is a classic example of a three-component reaction used to assemble substituted thiophene frameworks. derpharmachemica.comasianpubs.org By reacting a ketone, an activated cyano compound (like ethyl cyanoacetate), and elemental sulfur in a one-pot procedure, highly functionalized 2-aminothiophenes are produced in good yields. asianpubs.org This approach is valued for its operational simplicity, atom economy, and the ability to generate molecular diversity by varying the three components. The product, an ethyl 2-aminothiophene-3-carboxylate derivative, serves as a key precursor that can be subsequently converted to the target ethyl 2-formylthiophene-3-carboxylate as described in section 2.2.2. The versatility and efficiency of the Gewald reaction make it a cornerstone MCR approach for accessing this class of substituted thiophene frameworks.

Catalytic Synthesis of Thiophene Ester Aldehydes and Derivatives

Catalytic methods provide powerful tools for the construction and functionalization of the thiophene ring system. N-Heterocyclic carbenes and transition metals are at the forefront of these methodologies, enabling complex transformations under mild conditions.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations, including the conversion of aldehydes to esters. researchgate.net The mechanism of NHC-catalyzed oxidative esterification involves the initial reaction of the NHC with an aldehyde to form a Breslow intermediate. mdpi.com This intermediate is then oxidized by an external oxidant to generate an electrophilic acyl azolium ion. mdpi.com Subsequent nucleophilic attack by an alcohol displaces the NHC catalyst and yields the desired ester product. mdpi.com

This methodology is applicable to a variety of aldehydes, including aromatic and heteroaromatic substrates, making it a viable route for the synthesis of thiophene carboxylates from corresponding formylthiophenes. nih.gov Research has demonstrated that cooperative catalysis, combining an NHC with a readily available organic oxidant like a quinone, allows for the efficient and chemoselective acylation of alcohols with aldehydes under mild conditions. organic-chemistry.org This process shows excellent functional group tolerance, preferentially acylating alcohols even in the presence of more nucleophilic amines. organic-chemistry.org

Further advancements have focused on improving the efficiency of this transformation, particularly for sterically demanding aldehydes. The use of a simple carboxylic acid, such as benzoic acid, as a co-catalyst has been shown to significantly boost the activity of NHC catalysts. nih.gov This dual-catalyst system allows for lower catalyst loadings and smooth conversion of challenging substrates into esters. nih.gov For the synthesis of ethyl 2-formylthiophene-3-carboxylate, this would conceptually involve the selective esterification of a precursor dicarbaldehyde or the direct conversion of a thiophene carbaldehyde using ethanol as the nucleophile.

| Catalyst System | Substrate Scope | Key Features |

| NHC / Quinone Oxidant | Aromatic, Heteroaromatic, and α,β-Unsaturated Aldehydes | High chemoselectivity for alcohols over amines; mild reaction conditions. nih.govorganic-chemistry.org |

| NHC / Benzoic Acid Co-catalyst | Sterically Hindered Aliphatic and Aromatic Aldehydes | Boosts catalyst activity, allowing for catalyst loadings as low as 0.005 mol%. nih.gov |

| NHC / Aerobic Oxidation | Aromatic Aldehydes | Utilizes oxygen from the air as the terminal oxidant, often mediated by electron-transfer mediators. mdpi.com |

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds and the functionalization of heterocyclic compounds like thiophene. rsc.orgresearchgate.net These reactions allow for the introduction of various substituents onto the thiophene ring, providing access to a wide array of derivatives, including thiophene carboxylates and carbaldehydes. nih.govnih.gov

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is one of the most widely used methods for synthesizing substituted thiophenes. nih.govresearchgate.net Its popularity stems from the mild reaction conditions, high functional group tolerance (including esters and aldehydes), and the commercial availability and stability of the boronic acid reagents. nih.gov This reaction has been successfully employed to synthesize 5-arylthiophene-2-carboxylates and 4-arylthiophene-2-carbaldehydes by coupling the respective bromo-thiophene precursors with various arylboronic acids in the presence of a palladium catalyst. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org This method is also highly effective for the functionalization of thiophenes and is compatible with many functional groups. nih.gov It has been utilized to prepare various thiophene-containing conjugated polymers and biaryl compounds. researchgate.netjuniperpublishers.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Although highly effective, a significant drawback is the toxicity of the organotin reagents and byproducts. rsc.org

Kumada Coupling: The Kumada coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organohalide in the presence of a nickel or palladium catalyst. nih.gov It is an efficient method for synthesizing oligothiophenes, often proceeding in a one-pot reaction under mild conditions with high yields. nih.gov The reaction typically involves the formation of a thienyl Grignard reagent, which is then coupled with a dibromothiophene derivative. nih.gov This methodology has been instrumental in the synthesis of regioregular polythiophenes for applications in organic electronics. rsc.orgresearchgate.net

| Coupling Reaction | Key Reagents | Catalyst | Advantages | Disadvantages |

| Suzuki | Organoboron (e.g., boronic acid), Organohalide | Palladium (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, non-toxic byproducts. nih.govnih.gov | Potential for deboronation of some substrates. nih.gov |

| Stille | Organostannane, Organohalide | Palladium | Mild conditions, tolerant of many functional groups. nih.govwikipedia.org | Toxicity of tin reagents and byproducts. rsc.orgwikipedia.org |

| Kumada | Grignard Reagent, Organohalide | Nickel or Palladium | High yields, mild conditions, can be performed as a one-pot reaction. nih.gov | Grignard reagents are sensitive to moisture and incompatible with acidic functional groups. |

Solvent-Controlled and Environmentally Benign Synthetic Protocols (e.g., Ionic Liquids, Microwave Irradiation)

In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable synthetic protocols. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

Microwave Irradiation: Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov A notable application is in solvent-free Suzuki coupling reactions for the synthesis of thiophene oligomers. nih.govacs.org By adsorbing the reactants onto a solid support like aluminum oxide, the coupling of thienyl boronic acids with thienyl bromides can be achieved rapidly and efficiently without the need for a bulk solvent. nih.govacs.org This approach has been demonstrated to be a general and very rapid route for preparing thiophene derivatives. nih.gov Microwave irradiation has also been successfully applied to the synthesis of 2-amino-thiophene-3-carboxylic acid derivatives under solvent-free conditions. researchgate.net

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netnih.gov They can serve as both the solvent and catalyst in organic reactions. researchgate.net The synthesis of thiophene derivatives has been demonstrated using ionic liquids as catalysts, offering an alternative to traditional volatile organic solvents. researchgate.net The unique properties of ionic liquids, such as their tunable polarity and coordinating ability, can influence reaction pathways and selectivity. acs.org For example, imidazolium-based ionic liquids have been studied for their interactions with thiophene, highlighting their potential to act as effective media for thiophene-based reactions. nih.govacs.org

| Protocol | Description | Examples in Thiophene Synthesis | Environmental Benefits |

| Microwave Irradiation | Use of microwave energy to heat reactions rapidly and efficiently. | Solvent-free Suzuki coupling of thienyl boronic acids and bromides. nih.govnih.govacs.org Synthesis of 2-amino-thiophene-3-carboxylates. researchgate.net | Reduced reaction times, lower energy consumption, potential for solvent-free conditions. |

| Ionic Liquids (ILs) | Use of salts that are liquid at low temperatures as reaction media. | Catalysis of thiophene derivative synthesis. researchgate.net | Low volatility (reduced air pollution), high thermal stability, potential for catalyst/solvent recycling. researchgate.netnih.gov |

Reactivity and Derivatization Chemistry of Ethyl 2 Formylthiophene 3 Carboxylate

Transformations Involving the Aldehyde Moiety

The formyl group is a highly reactive site for nucleophilic attack and condensation reactions, enabling the extension of the carbon skeleton and the introduction of new functional groups.

The carbonyl carbon of the formyl group is electrophilic and readily undergoes addition reactions with various nucleophiles. Classic carbon-carbon bond-forming reactions like the Wittig and Reformatsky reactions are applicable to this substrate, converting the aldehyde into an alkene or a β-hydroxy ester, respectively.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org This reaction is a reliable method for converting the C=O double bond of the aldehyde into a C=C double bond. wikipedia.org The specific geometry (E/Z) of the resulting alkene depends on the nature of the substituents on the ylide and the reaction conditions. organic-chemistry.org For example, reaction with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, would be expected to yield an α,β-unsaturated ester. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. wvu.edu

The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc dust. wikipedia.org This "Reformatsky enolate" adds to the aldehyde to produce a β-hydroxy ester after an acidic workup. wikipedia.orgtheaic.org A key advantage of this reaction is that the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which prevents unwanted side reactions with the ester group present in the molecule. wikipedia.org The application of the Reformatsky reaction to thiophene-based aldehydes has been explored for the synthesis of intermediates in medicinal chemistry. unt.edu

| Reaction | Reagent Type | Expected Product from Aldehyde |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

| Reformatsky Reaction | Organozinc Reagent (BrZnCH₂CO₂Et) | β-Hydroxy Ester |

Condensation reactions provide powerful pathways for constructing larger molecular frameworks from the aldehyde functionality.

Schiff Base Formation: The reaction of the formyl group with primary amines yields imines, commonly known as Schiff bases. nih.gov This condensation is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. eijppr.com Thiophene-2-carboxaldehydes are frequently used to synthesize Schiff bases, which serve as important ligands in coordination chemistry and as intermediates for pharmacologically active compounds. eijppr.comresearchgate.netnih.gov The reaction is versatile, accommodating a wide range of aromatic and aliphatic amines.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl acetoacetate. lookchem.com The reaction is typically catalyzed by a weak base (e.g., an amine like piperidine (B6355638) or morpholine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. numberanalytics.com This carbanion then adds to the aldehyde, and a subsequent elimination of water yields a new C=C double bond. numberanalytics.com This method is highly effective for synthesizing α,β-unsaturated systems and is a cornerstone for the preparation of various dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.net

| Condensation Partner | Catalyst | Product Type |

| Primary Amine (R-NH₂) | Acid (e.g., H⁺) | Schiff Base (Imine) |

| Active Methylene (Z-CH₂-Z') | Base (e.g., Piperidine) | α,β-Unsaturated Compound |

The aldehyde group can be readily oxidized to a carboxylic acid. Standard oxidizing agents can achieve this transformation, although care must be taken to avoid oxidation of the sensitive thiophene (B33073) ring. While strong oxidants can lead to the formation of thiophene-S-oxides or sulfones, milder conditions are generally preferred for selective aldehyde oxidation. nih.govnih.gov Reagents such as buffered potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) are commonly employed for the oxidation of aldehydes to carboxylic acids. This conversion transforms the ethyl 2-formylthiophene-3-carboxylate into thiophene-2,3-dicarboxylic acid 3-ethyl ester, providing a route to thiophene dicarboxylic acid derivatives.

Reactivity of the Ester Functionality

The ethyl carboxylate group at the 3-position is less reactive than the aldehyde but can undergo characteristic nucleophilic acyl substitution reactions, allowing for the synthesis of various carboxylic acid derivatives.

The conversion of the ethyl ester to an amide or a hydrazide is a common and straightforward transformation.

Amide Formation: The reaction of the ester with a primary or secondary amine, a process known as aminolysis, yields the corresponding amide. This reaction often requires elevated temperatures or the use of a catalyst. The direct condensation can be sluggish, but conversion is facilitated by activating agents or by first hydrolyzing the ester to the carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents.

Hydrazide Formation: Hydrazides are readily prepared by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in an alcoholic solvent under reflux. This reaction, known as hydrazinolysis, is generally efficient and is a standard method for producing carbohydrazides. Thiophenecarboxylic acid hydrazides are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles.

Transesterification is the process of exchanging the ethyl group of the ester with a different alcohol moiety. masterorganicchemistry.com This reaction can be catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium alkoxide). masterorganicchemistry.comyoutube.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.comyoutube.com For example, refluxing ethyl 2-formylthiophene-3-carboxylate in methanol (B129727) with an acid catalyst would result in the formation of the corresponding methyl ester. This process is useful for modifying the ester group to alter the physical properties of the molecule or to introduce specific functionalities. organic-chemistry.org

Electrophilic and Nucleophilic Substitution on the Thophene Ring

The reactivity of the thiophene ring in ethyl 2-formylthiophene-3-carboxylate towards substitution reactions is governed by the electronic effects of the substituents at the C2 and C3 positions.

Directed Aromatic Substitution Patterns

Standard electrophilic substitution reactions such as nitration, sulfonation, and halogenation would be expected to yield the corresponding 5-substituted derivatives as the major products. For instance, halogenation of substituted alkylthiophenes can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride. researchgate.net

C-H Functionalization and Alkylation Strategies

Direct C-H functionalization and alkylation of the thiophene ring in ethyl 2-formylthiophene-3-carboxylate present a modern and efficient approach to introduce further complexity. Palladium-catalyzed direct arylation is a powerful tool for forming C-C bonds at specific C-H positions. nih.gov For 3-substituted thiophenes, direct arylation can lead to mixtures of C2 and C5-arylated products, with the regioselectivity being influenced by the nature of the substituent and the reaction conditions. nih.gov Given the electronic nature of the formyl and carboxylate groups, C-H activation would likely be favored at the less sterically hindered and electronically accessible C5 position.

While direct alkylation of the thiophene ring can be challenging due to the deactivating nature of the substituents, strategies involving metal-catalyzed cross-coupling reactions are more common. This typically involves the initial introduction of a halogen at the desired position (e.g., C5) followed by a coupling reaction, such as a Suzuki or Stille coupling, to introduce an alkyl or aryl group.

Ring-Fusion and Heterocyclic Annulation Reactions with Ethyl 2-Formylthiophene-3-carboxylate

The bifunctional nature of ethyl 2-formylthiophene-3-carboxylate makes it an excellent substrate for the construction of fused heterocyclic systems through ring-fusion and annulation reactions. The aldehyde and ester functionalities provide reactive sites for condensation and cyclization with a variety of reagents.

Synthesis of Polycyclic Thiophene Derivatives (e.g., Thienopyridines, Thienopyrimidines)

The synthesis of thieno[2,3-d]pyrimidines and thieno[3,2-c]pyridines often utilizes the amino analogue, ethyl 2-aminothiophene-3-carboxylate, as a starting material. However, the formyl group in the title compound can be readily converted to a variety of other functional groups that can then participate in cyclization reactions. For example, the formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine, which can then undergo intramolecular cyclization with the adjacent ester group or a derivative thereof.

A common and versatile method for the synthesis of substituted 2-aminothiophenes, which are precursors to many thienopyrimidines, is the Gewald reaction. ekb.eg This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. Derivatives of ethyl 2-aminothiophene-3-carboxylate are key intermediates in the synthesis of a wide array of thieno[2,3-d]pyrimidine (B153573) derivatives. encyclopedia.pubnih.govresearchgate.net These amino esters can undergo cyclocondensation with reagents like isothiocyanates, isocyanates, urea, or amidines to form the fused pyrimidine (B1678525) ring. encyclopedia.pubnih.govresearchgate.netrsc.org

For the synthesis of thienopyridines, the Friedländer annulation offers a direct route. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While ethyl 2-formylthiophene-3-carboxylate itself is not an o-aminoaryl aldehyde, its derivatives can be. For example, nitration at the C5 position followed by reduction would yield an amino group adjacent to the formyl group, setting the stage for a Friedländer-type cyclization.

The following table summarizes common reagents used in the synthesis of thienopyrimidines from ethyl 2-aminothiophene-3-carboxylate derivatives:

| Reagent | Resulting Fused Ring System | Reference(s) |

| Isothiocyanates/Isocyanates | Thieno[2,3-d]pyrimidinones | encyclopedia.pub |

| Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |

| Urea/Thiourea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones/thiones | nih.gov |

| Amidines | Substituted Thieno[2,3-d]pyrimidines | rsc.org |

Intramolecular Cyclization Pathways

Derivatives of ethyl 2-formylthiophene-3-carboxylate can be designed to undergo intramolecular cyclization, leading to the formation of various bicyclic and polycyclic systems. This often involves the introduction of a side chain at a suitable position on the thiophene ring or modification of the existing formyl and carboxylate groups.

For instance, the formyl group can be condensed with an active methylene compound to introduce a side chain with a terminal nucleophilic group. Subsequent intramolecular reaction of this nucleophile with the ester at the C3 position would lead to the formation of a new fused ring. The nature of the newly formed ring would depend on the length and functionality of the introduced side chain. Such intramolecular cyclization reactions are a powerful strategy for the regioselective synthesis of complex heterocyclic architectures.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. For Ethyl 2-formylthiophene-3-carboxylate, ¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the protons on the thiophene (B33073) ring, the ethyl group, and the formyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would confirm the connectivity of the molecule.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments and their chemical shifts. This would be crucial for confirming the carbon skeleton of the thiophene ring, the ester, and the aldehyde functional groups.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, but it is important to note that this is a prediction and not based on experimental results.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 2-formylthiophene-3-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Thiophene H-4 | 7.5-7.8 | d | 5.0-6.0 | 130-135 |

| Thiophene H-5 | 7.2-7.5 | d | 5.0-6.0 | 125-130 |

| Formyl H | 9.8-10.2 | s | - | 185-190 |

| Ethyl CH₂ | 4.2-4.5 | q | 7.0-7.5 | 60-65 |

| Ethyl CH₃ | 1.2-1.5 | t | 7.0-7.5 | 13-15 |

| Thiophene C-2 | - | - | - | 140-145 |

| Thiophene C-3 | - | - | - | 135-140 |

| Ester C=O | - | - | - | 160-165 |

Note: This data is predictive and not based on published experimental findings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For Ethyl 2-formylthiophene-3-carboxylate, characteristic vibrational bands would be expected for the carbonyl groups of the ester and the aldehyde, the C-O stretching of the ester, the C-H stretching of the aromatic and aliphatic groups, and the vibrations of the thiophene ring.

Table 2: Expected IR and Raman Vibrational Bands for Ethyl 2-formylthiophene-3-carboxylate

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Aldehyde) | Stretching | 1680-1700 |

| C=O (Ester) | Stretching | 1710-1730 |

| C-H (Thiophene) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Ester) | Stretching | 1100-1300 |

| Thiophene Ring | Ring Vibrations | 1400-1600 |

Note: This data is based on typical functional group frequencies and is not from experimental measurements on the target compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, EI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass of Ethyl 2-formylthiophene-3-carboxylate, allowing for the determination of its molecular formula (C₈H₈O₃S). Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the molecule, and the resulting fragmentation pattern would provide valuable information about its structure, such as the loss of the ethoxy group from the ester or the formyl group.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Ethyl 2-formylthiophene-3-carboxylate could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. This would offer an unambiguous confirmation of the compound's structure in the solid state. No published crystal structure for this compound was found.

Computational Investigations and Theoretical Chemistry of Ethyl 2 Formylthiophene 3 Carboxylate

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

For Ethyl 2-formylthiophene-3-carboxylate, the HOMO is expected to be delocalized primarily over the electron-rich thiophene (B33073) ring. The electron-withdrawing nature of the formyl and ethyl carboxylate groups would likely lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The precise energy values and the resulting HOMO-LUMO gap would be sensitive to the specific DFT functional and basis set used in the calculation. A hypothetical DFT calculation could yield the following type of data:

| Computational Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Note: These are hypothetical values for illustrative purposes, as specific literature data for Ethyl 2-formylthiophene-3-carboxylate is not available.

A smaller HOMO-LUMO gap would suggest that Ethyl 2-formylthiophene-3-carboxylate could be more reactive and susceptible to electronic transitions upon absorption of light.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule governs its electrostatic interactions and is fundamental to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In an MEP map, regions of negative electrostatic potential, typically colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is primarily a ground-state theory, its extension, Time-Dependent DFT (TD-DFT), is a powerful tool for studying the properties of molecules in their electronically excited states. TD-DFT can accurately predict electronic absorption spectra (like UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

A TD-DFT calculation for Ethyl 2-formylthiophene-3-carboxylate would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The nature of these electronic transitions, such as n→π* or π→π, could also be elucidated. The presence of the conjugated system involving the thiophene ring and the carbonyl groups would be expected to give rise to π→π transitions in the UV-Vis region.

A hypothetical table of TD-DFT results might look as follows:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 3.8 | 326 | 0.45 |

| S0 → S2 | 4.5 | 275 | 0.12 |

| S0 → S3 | 5.1 | 243 | 0.68 |

Note: These are hypothetical values for illustrative purposes.

Mechanistic Pathways Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a theoretical prediction of the most favorable reaction mechanism.

For reactions involving Ethyl 2-formylthiophene-3-carboxylate, such as nucleophilic addition to the formyl group or substitution on the thiophene ring, computational modeling could be used to:

Determine the geometry of transition states.

Calculate the activation energy barriers for competing pathways.

Assess the influence of catalysts or solvent on the reaction mechanism.

Such studies provide a molecular-level understanding of reactivity that can guide the optimization of reaction conditions in synthetic chemistry.

Predictive Modeling for Structure-Reactivity Relationships

By systematically modifying the structure of a molecule and calculating its properties, computational chemistry can be used to build predictive models for structure-reactivity relationships. For a series of substituted thiophene derivatives, one could correlate calculated electronic properties (like the HOMO-LUMO gap or atomic charges) with experimentally observed reactivity.

For Ethyl 2-formylthiophene-3-carboxylate, one could computationally explore how replacing the ethyl group with other alkyl or aryl groups, or modifying the substituent at other positions on the thiophene ring, would affect its reactivity. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, is highly valuable in the rational design of molecules with desired properties, for instance, in drug discovery or materials science. The insights gained from such predictive models can significantly accelerate the discovery and development of new chemical entities.

Advanced Applications of Ethyl 2 Formylthiophene 3 Carboxylate in Functional Materials and Chemical Synthesis

Precursor in Organic Electronic and Optoelectronic Material Development

The tailored electronic properties of the thiophene (B33073) ring make Ethyl 2-formylthiophene-3-carboxylate an excellent starting material for organic electronic and optoelectronic components. The presence of reactive handles—the formyl and carboxylate groups—allows for its incorporation into larger conjugated systems designed to absorb and transport charge.

Ethyl 2-formylthiophene-3-carboxylate serves as a foundational monomer for creating polymer semiconductors, which are the active components in devices like Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). The aldehyde and ester functionalities can be chemically modified to introduce polymerizable groups, enabling the synthesis of conjugated polymers with tunable properties.

Thiophene-based polymers are widely used as electron donor materials in organic solar cells due to their thermal stability and processability. mdpi.com By incorporating derivatives of Ethyl 2-formylthiophene-3-carboxylate, researchers can engineer the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This engineering is crucial for efficient charge separation and transport at the interface between the donor polymer and an electron acceptor material, such as a fullerene derivative. mdpi.com The resulting donor-acceptor copolymers often exhibit improved performance in photovoltaic applications. researchgate.net

Table 1: Examples of Thiophene-Based Polymers in Organic Electronics

| Polymer Type | Application | Key Property Enhanced by Thiophene Unit |

| Poly(3-hexylthiophene) (P3HT) | OFETs, OPVs | High hole mobility, good solubility |

| Donor-Acceptor Copolymers | OPVs | Tunable bandgap, broad absorption |

| Fused-Thiophene Polymers | OFETs, OPVs | Increased planarity, enhanced charge transport |

In the field of organic photovoltaics (OPVs), the "donor-acceptor" (D-A) architecture is a cornerstone of high-performance devices. mdpi.com This design facilitates the crucial step of exciton (B1674681) dissociation into free charge carriers. mdpi.com Ethyl 2-formylthiophene-3-carboxylate is an ideal precursor for the acceptor moiety in D-A systems. The electron-withdrawing nature of its formyl and carboxylate groups reduces the electron density of the thiophene ring, making it a good electron acceptor.

This building block can be integrated into small molecules or polymers that are blended with an electron-donating material. ntu.edu.sg Upon light absorption, the donor material forms an exciton, which then migrates to the donor-acceptor interface. The energy level difference between the donor's HOMO and the acceptor's LUMO drives the separation of the exciton into an electron (transferred to the acceptor) and a hole (remaining on the donor). mdpi.comnih.gov The design of novel non-fullerene acceptors often relies on tuning the electronic properties of building blocks like substituted thiophenes to optimize these energy levels and improve power conversion efficiency. nih.gov

Table 2: Performance Metrics of a Donor-Acceptor OPV Device

| Parameter | Symbol | Typical Value Range | Description |

| Power Conversion Efficiency | PCE | 2% - 18% | Ratio of electrical power output to incident light power. |

| Short-Circuit Current | Jsc | 5 - 25 mA/cm² | The maximum current when the voltage across the device is zero. |

| Open-Circuit Voltage | Voc | 0.5 - 1.1 V | The maximum voltage when the current through the device is zero. |

| Fill Factor | FF | 0.4 - 0.8 | A measure of the "squareness" of the J-V curve. |

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the formyl group makes Ethyl 2-formylthiophene-3-carboxylate a valuable intermediate for constructing more complex organic molecules, including those with specific optical or recognition properties.

Thiophene-based azo dyes are a significant class of colorants known for their high brightness and strong tinctorial strength. sapub.org Ethyl 2-formylthiophene-3-carboxylate can be used to synthesize such dyes. The formyl group can be converted into an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. sapub.orgresearchgate.net

For example, a related compound, 2-amino-3-carbethoxythiophene, is used as a diazo component in the synthesis of disperse polymeric dyes. sapub.orgresearchgate.net These dyes are applied to synthetic fibers like nylon and polyester. sapub.org The synthesis involves the diazotization of the aminothiophene derivative and subsequent coupling with N-arylmaleimides. researchgate.net The resulting dyes exhibit good coloration and fastness properties. The general synthetic route often involves the reaction of the aminothiophene with nitrosyl sulfuric acid, followed by reaction with a coupling component like an aniline (B41778) or naphthol derivative. researchgate.netnih.gov

The formyl group of Ethyl 2-formylthiophene-3-carboxylate is a key feature for building chemosensors. It can readily undergo condensation reactions with amines to form Schiff bases. These Schiff base ligands are highly effective in coordinating with metal ions. This binding event can trigger a change in the molecule's photophysical properties, such as fluorescence or color, allowing for the detection of the target ion.

For instance, a Schiff base fluorescent sensor derived from a related benzo[b]thiophene structure was designed for the ratiometric detection of In³⁺ and Pb²⁺ ions. nih.gov The sensor exhibited a highly sensitive and selective response, with a detection limit in the nanomolar range for both ions. nih.gov The sensing mechanism often involves processes like photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), which are modulated by the binding of the metal ion to the Schiff base. nih.gov Thieno[3,2-c]pyran-based structures have also been developed as "turn-on" fluorescent chemosensors for the selective recognition of Zn²⁺. rsc.org

Table 3: Characteristics of a Thiophene-Derived Schiff Base Sensor for In³⁺

| Property | Value |

| Target Analyte | Indium (In³⁺) |

| Detection Limit | 8.36 x 10⁻⁹ M |

| Response Time | < 5 minutes |

| Sensing Mechanism | Photo-induced Electron Transfer (PET), Intramolecular Charge Transfer (ICT) |

| Stoichiometry (Sensor:Ion) | 1:2 |

Data derived from a study on a related ethyl 3-aminobenzo[b]thiophene-2-carboxylate sensor. nih.gov

Role in the Development of Heterocyclic Scaffolds for Chemical Biology Research

Thiophene-containing compounds are prominent in medicinal chemistry and chemical biology due to their wide range of pharmacological activities. mdpi.com Ethyl 2-formylthiophene-3-carboxylate serves as a versatile starting point for synthesizing more complex heterocyclic scaffolds. The thiophene ring can act as a bioisostere for a benzene (B151609) ring, offering similar steric properties but different electronic characteristics, which can be advantageous in drug design.

The functional groups on the molecule allow for its elaboration into fused heterocyclic systems, such as thienopyrimidines, which are known to possess biological activities. nih.gov For example, derivatives of ethyl 2-aminothiophene-3-carboxylate are used to create combinatorial libraries of fused nitrogen-containing heterocycles. researchgate.net These libraries are then screened for potential therapeutic applications, including anticancer activity. mdpi.comresearchgate.net The synthesis of these complex scaffolds often involves cyclization reactions where the formyl and carboxylate groups (or their derivatives) participate in ring formation, leading to novel molecular architectures for biological evaluation. nih.gov

Future Prospects and Emerging Paradigms in the Research of Functionalized Thiophene Esters

Sustainable Synthesis and Process Intensification

The future of synthesizing functionalized thiophene (B33073) esters like Ethyl 2-formylthiophene-3-carboxylate is intrinsically linked to the principles of green chemistry and process intensification. mdpi.comnih.gov The aim is to develop manufacturing routes that are not only efficient but also environmentally benign and economically viable.

Key future directions in sustainable synthesis include:

Renewable Feedstocks: A major long-term goal is the transition from petroleum-based starting materials to renewable biomass. Research is anticipated to focus on converting bio-derived platform chemicals into the necessary precursors for thiophene ring construction.

Greener Reaction Media: The use of aqueous media, supercritical fluids, and biodegradable deep eutectic solvents is expected to replace conventional volatile organic compounds, thereby reducing solvent-related waste and hazards.

Energy-Efficient Methodologies: The adoption of alternative energy sources such as microwave irradiation and ultrasonication will likely become more widespread. These techniques can significantly reduce reaction times and energy consumption compared to traditional thermal methods.

Atom-Economical Reactions: Future synthetic strategies will prioritize reactions with high atom economy, such as cycloadditions and C-H functionalization, to minimize waste generation.

Process intensification strategies are also set to revolutionize the production of functionalized thiophene esters. cetjournal.it These strategies aim to combine multiple unit operations into a single, continuous process, leading to smaller, safer, and more efficient manufacturing plants. researchgate.net

| Strategy | Description | Potential Advantages |

| Continuous Flow Reactors | Reactions are performed in a continuous stream rather than in batches. | Enhanced heat and mass transfer, improved safety, better process control, and potential for automation. |

| Reactive Distillation | Combining chemical reaction and distillation in a single unit. | Increased conversion by continuous removal of by-products, energy savings, and reduced capital costs. researchgate.net |

| Membrane Reactors | Integration of a membrane for selective product or by-product removal. | Shifting reaction equilibria to favor product formation, milder reaction conditions, and catalyst retention. nih.gov |

These intensified processes promise to make the production of valuable thiophene derivatives more sustainable and cost-effective.

Exploration of Novel Reactivity and Catalysis

The inherent reactivity of the formyl and ester functionalities, coupled with the electron-rich thiophene ring in Ethyl 2-formylthiophene-3-carboxylate, provides a rich platform for exploring novel chemical transformations. Future research is expected to unlock new synthetic pathways and applications through innovative catalytic methods.

A significant area of future exploration is the asymmetric functionalization of the thiophene core. The development of chiral catalysts will enable the synthesis of enantiomerically pure thiophene derivatives, which is of paramount importance in the pharmaceutical industry.

Photocatalysis is another emerging paradigm that holds immense promise. mdpi.comrsc.orgacs.orgnih.gov The use of visible-light-driven photocatalysts could enable highly selective and energy-efficient transformations that are not achievable with traditional thermal methods. mdpi.com Thiophene-based covalent triazine frameworks and conjugated microporous polymers are being investigated as heterogeneous photocatalysts for various organic reactions, including the synthesis of benzimidazoles. rsc.org

| Catalytic Approach | Potential Transformations of Formylthiophene Esters | Anticipated Benefits |

| Asymmetric Catalysis | Enantioselective reduction of the formyl group, asymmetric addition reactions. | Access to chiral thiophene-containing molecules for pharmaceutical applications. |

| Photocatalysis | C-H functionalization, cross-coupling reactions, and redox-neutral transformations. | Mild reaction conditions, high selectivity, and utilization of renewable energy sources. mdpi.comrsc.org |

| Dual Catalysis | Combining two different catalytic cycles to achieve novel transformations in a single step. | Increased molecular complexity from simple starting materials, improved reaction efficiency. |

The exploration of these novel catalytic systems will undoubtedly expand the synthetic utility of Ethyl 2-formylthiophene-3-carboxylate and related compounds, leading to the discovery of new molecules with unique properties.

Integration into Supramolecular Assemblies and Nanomaterials

The unique structural and electronic properties of functionalized thiophenes make them ideal building blocks for the construction of well-defined supramolecular architectures and advanced nanomaterials. uh.edu The interplay between the ester and formyl groups in Ethyl 2-formylthiophene-3-carboxylate offers multiple points for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be exploited for self-assembly.

Future research in this area will likely focus on:

Thiophene-Based Metal-Organic Frameworks (MOFs): The carboxylate functionality can be used to coordinate with metal ions to form highly porous and crystalline MOFs. jyu.firsc.orgnih.govmdpi.comnih.gov These materials have potential applications in gas storage, separation, and heterogeneous catalysis. The incorporation of thiophene moieties into the MOF structure can enhance properties such as photocatalytic activity. nih.gov

Self-Assembled Nanostructures: The directed self-assembly of thiophene derivatives can lead to the formation of nanowires, nanotubes, and other well-defined nanostructures. uh.edu These materials are of great interest for applications in organic electronics and optoelectronics.

Functionalized Nanoparticles: Thiophene derivatives can be used to functionalize the surface of nanoparticles, imparting new properties and functionalities. rsc.orgnih.gov For example, thiophene-functionalized nanoparticles are being explored for their anticancer activity. nih.gov

The ability to control the assembly of these molecules at the nanoscale will be crucial for the development of next-generation materials with tailored properties.

Advanced Applications in Sensing and Energy Technologies

The electron-rich nature of the thiophene ring makes its derivatives highly promising for applications in electronic and optoelectronic devices. The functional groups of Ethyl 2-formylthiophene-3-carboxylate provide handles for tuning the electronic properties and for incorporation into larger conjugated systems.

In the realm of sensing , future research will likely focus on the development of chemosensors based on functionalized thiophenes. The formyl group can act as a binding site for specific analytes, and the electronic properties of the thiophene ring can be modulated upon binding, leading to a detectable optical or electronic signal. Thieno[3,2,-b]thiophene-2-carbaldehyde, a related compound, has been identified as an excellent chemosensor. biosynth.com

In energy technologies , functionalized thiophenes are expected to play a significant role in:

Organic Solar Cells (OSCs): Thiophene-based polymers and small molecules are key components in the active layer of OSCs. numberanalytics.commdpi.com Future research will focus on designing novel thiophene derivatives to improve power conversion efficiency and device stability.

Organic Light-Emitting Diodes (OLEDs): The tunable emission properties of thiophene derivatives make them attractive for use as emitters in OLEDs.

Energy Storage: Thiophene-based organic compounds are being investigated as electrode materials for high-performance sodium-ion batteries, offering high theoretical capacity and tunable redox potentials. rsc.orgresearchgate.net

The continued development of novel functionalized thiophene esters will be a key driver of innovation in these advanced technological areas.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-formylthiophene-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Ethyl 2-formylthiophene-3-carboxylate is synthesized via the Gewald reaction, a two-step process involving cyclization of ketones with sulfur and cyanoacetates. Key parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF). For example, intermediates like 2-aminothiophene derivatives (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) are first synthesized and subsequently formylated using Vilsmeier-Haack conditions (POCl₃/DMF) . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of formylating agents to minimize side products like over-oxidized species.

Q. Which spectroscopic techniques are most effective for characterizing ethyl 2-formylthiophene-3-carboxylate?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the formyl and ester groups. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the thiophene ring protons resonate between δ 6.5–8.0 ppm .

- IR Spectroscopy : Key peaks include C=O (ester: ~1700 cm⁻¹; formyl: ~1680 cm⁻¹) and C-S (thiophene: ~690 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 199.227 (C₈H₉NO₃S) .

Q. How can crystallographic data resolve ambiguities in molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software is used to resolve bond lengths, angles, and torsional strain. For example, in ethyl 2-amino-4-methylthiophene-3-carboxylate, SCXRD confirmed the planarity of the thiophene ring and hydrogen-bonding networks involving the amino group . Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid twinning or disordered structures .

Advanced Research Questions

Q. What strategies address low yields during formylation of 2-aminothiophene precursors?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis of the formyl group). Strategies include:

- Using anhydrous conditions and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.

- Employing excess DMF (1.5–2.0 equiv) as a formylating agent in POCl₃ .

- Quenching reactions at 0°C to prevent decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How does substituent variation on the thiophene ring influence electronic properties and reactivity?

- Methodological Answer : Computational studies (DFT, molecular orbital analysis) reveal that electron-withdrawing groups (e.g., formyl, ester) decrease the HOMO-LUMO gap, enhancing electrophilic substitution reactivity. For instance, the formyl group at position 2 directs electrophiles to position 5 of the thiophene ring. Experimental validation involves synthesizing derivatives (e.g., ethyl 2-formyl-5-nitrothiophene-3-carboxylate) and comparing reaction rates in halogenation or coupling reactions .

Q. What are the challenges in crystallizing ethyl 2-formylthiophene-3-carboxylate, and how are they mitigated?

- Methodological Answer : Challenges include poor crystal growth due to the compound’s polarity and sensitivity to moisture. Mitigation involves:

- Slow evaporation of low-polarity solvents (e.g., chloroform/diethyl ether).

- Seeding with microcrystals from analogous structures (e.g., ethyl 2-amino-thiophene-3-carboxylate derivatives) .

- Using SHELXD for structure solution in cases of weak diffraction data .

Q. How can structure-activity relationships (SAR) guide the design of bioactive thiophene derivatives?

- Methodological Answer : SAR studies correlate substituent effects with biological activity. For example:

- Antimicrobial Activity : Introducing bulky groups (e.g., phenyl at position 4) enhances membrane penetration, as seen in ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives .

- Enzyme Inhibition : The formyl group’s electrophilicity enables covalent binding to cysteine residues in target enzymes. Activity is validated via enzyme assays (e.g., IC₅₀ determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.